molecular formula C9H9ClO3S B1463105 Chroman-8-sulfonyl chloride CAS No. 1048970-15-5

Chroman-8-sulfonyl chloride

Cat. No. B1463105
M. Wt: 232.68 g/mol
InChI Key: ICMATZNLBWDEAR-UHFFFAOYSA-N
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Description

Chroman-8-sulfonyl chloride is a laboratory chemical . It is used in various chemical reactions and has the molecular formula C9H9ClO3S .


Synthesis Analysis

Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .


Molecular Structure Analysis

The molecular formula of Chroman-8-sulfonyl chloride is C9H9ClO3S . Its molecular weight is 232.684 Da .


Chemical Reactions Analysis

Sulfonyl chlorides, including Chroman-8-sulfonyl chloride, are known to react with nucleophilic reagents . They are also used in the postsynthetic modification of certain compounds .


Physical And Chemical Properties Analysis

Chroman-8-sulfonyl chloride is a powder with a melting point of 77-82 °C . It is used in peptide synthesis and should be stored at −20°C .

Scientific Research Applications

Copper-Catalyzed Sulfonylation

Chroman-8-sulfonyl chloride has applications in copper-catalyzed sulfonylation reactions. For example, a study demonstrates copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, which includes chroman-8-sulfonyl chloride as a potential reagent. This method offers moderate to good yields, showcasing excellent substrate tolerance, particularly for aliphatic sulfonyl chlorides (Qiao et al., 2015).

Synthesis of Sulfone Compounds

Chroman-8-sulfonyl chloride is used in the synthesis of sulfone compounds. A study highlights its use in the copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, contributing to the synthesis of a potential fluorinated PET radioligand of the 5-HT6 serotoninergic receptor. This demonstrates the compound's relevance in synthesizing biochemically significant molecules (Li et al., 2016).

Stereocontrolled Synthesis

A study on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols involves the use of chroman-8-sulfonyl chloride. The research focuses on reducing 3-sulfonyl chromen-4-ones, providing insights into creating compounds with multiple chiral centers, essential in the development of stereochemically complex pharmaceuticals (Chang & Tsai, 2018).

Radical Cascade Annulation/Sulfonation

The compound is integral in the synthesis of benzo[b]oxepinone and chromane derivatives. A study demonstrates its use in a novel method for synthesizing these derivatives, highlighting its significance in creating oxygen-containing heterocycles with potential application values (Yu et al., 2022).

Molecular Structure Studies

Chroman-8-sulfonyl chloride's molecular structure has been studied in depth. Research on methane sulfonyl chloride, a related compound, provides insight into the molecular structures of sulfonyl chlorides in general, which is crucial for understanding their chemical behavior and applications (Hargittai & Hargittai, 1973).

Activation of Hydroxylic Materials

In the field of chromatography, sulfonyl chlorides, including chroman-8-sulfonyl chloride, are used as activating agents for agarose. This demonstrates the compound's utility in preparing matrices for the immobilization of various biological entities, showcasing its versatility in biochemistry (Scouten et al., 1986).

Safety And Hazards

Chroman-8-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Chroman-8-sulfonyl chloride, like other sulfonyl chlorides, could be used in the development of new chromone derivatives with diversified pharmacological activities . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name

3,4-dihydro-2H-chromene-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMATZNLBWDEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670705
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-8-sulfonyl chloride

CAS RN

1048970-15-5
Record name 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com

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